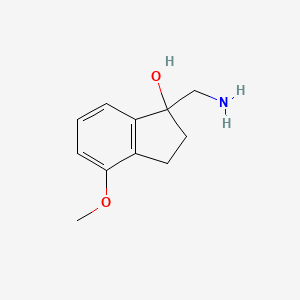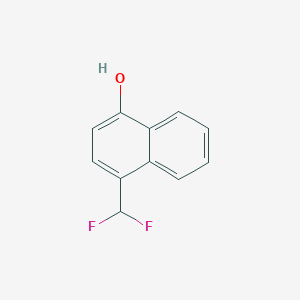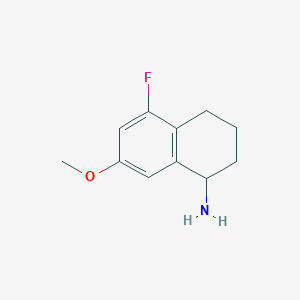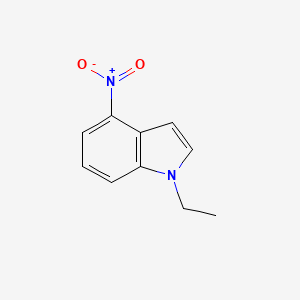
(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine typically involves the reaction of 3-bromopyridine with piperidine under basic conditions to form the corresponding piperidinylpyridine. This intermediate is then subjected to a Heck reaction with a suitable vinyl halide to introduce the vinyl group in the E-configuration.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl-substituted pyridine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted pyridine.
Substitution: Various substituted pyridines depending on the electrophile used.
科学研究应用
(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity, while the vinyl group may participate in π-π interactions or hydrogen bonding, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- (E)-3-(2-(Morpholin-4-yl)vinyl)pyridine
- (E)-3-(2-(Pyrrolidin-1-yl)vinyl)pyridine
- (E)-3-(2-(Piperazin-1-yl)vinyl)pyridine
Uniqueness
(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine is unique due to the presence of the piperidine moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The E-configuration of the vinyl group also plays a crucial role in its interaction with molecular targets, potentially leading to distinct pharmacological profiles.
属性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC 名称 |
3-[(E)-2-piperidin-1-ylethenyl]pyridine |
InChI |
InChI=1S/C12H16N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h4-7,10-11H,1-3,8-9H2/b10-6+ |
InChI 键 |
SEOFNKJJMALDQG-UXBLZVDNSA-N |
手性 SMILES |
C1CCN(CC1)/C=C/C2=CN=CC=C2 |
规范 SMILES |
C1CCN(CC1)C=CC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


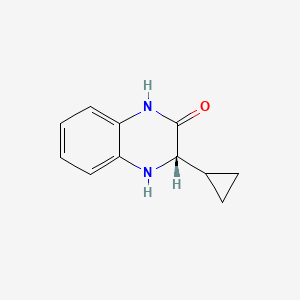
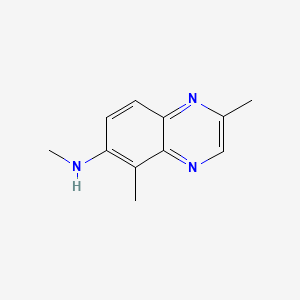
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
